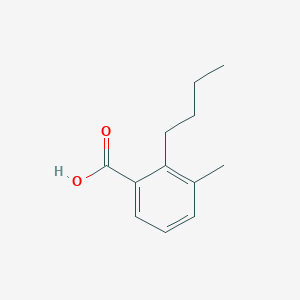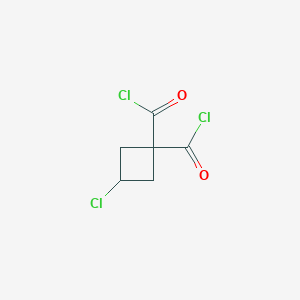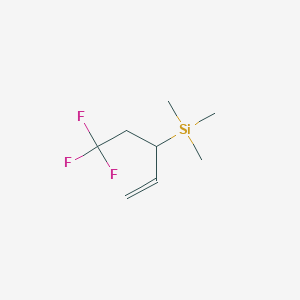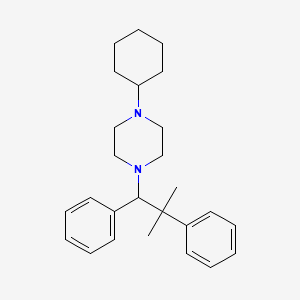
2-Butyl-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a butyl group at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of 2-butyl-3-methylbenzaldehyde or this compound.
Reduction: Formation of 2-butyl-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Butyl-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The butyl and methyl groups may influence the compound’s hydrophobic interactions and overall binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzoic acid: Lacks the butyl group, resulting in different chemical properties and reactivity.
2-Butylbenzoic acid: Lacks the methyl group, affecting its steric and electronic properties.
2-Butyl-4-methylbenzoic acid: Similar structure but with the methyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Butyl-3-methylbenzoic acid is unique due to the specific positioning of the butyl and methyl groups on the benzene ring
Propiedades
Número CAS |
89393-39-5 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-butyl-3-methylbenzoic acid |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-10-9(2)6-5-8-11(10)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
Clave InChI |
YQCGUVOBEYLABU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC=C1C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)

![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)

